Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Overview
Description
The compound “2- [2- (3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” has a molecular weight of 283.8 . It is a solid at room temperature . Another related compound is “2- [2- (2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride” with a molecular weight of 299.8 . It is also a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2- [2- (3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” is1S/C15H21NO2.ClH/c1-13-5-4-8-16 (11-13)9-10-18-15-7-3-2-6-14 (15)12-17;/h2-3,6-7,12-13H,4-5,8-11H2,1H3;1H
. For “2- [2- (2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride”, the InChI code is 1S/C15H21NO3.ClH/c1-12-6-4-5-9-16 (12)10-11-19-14-8-3-2-7-13 (14)15 (17)18;/h2-3,7-8,12H,4-6,9-11H2,1H3, (H,17,18);1H
. Physical And Chemical Properties Analysis
The compound “2- [2- (3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” is a solid at room temperature . The related compound “2- [2- (2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride” is also a solid at room temperature .Scientific Research Applications
Photophysical Properties
- Methyl salicylate derivatives, including those similar in structure to the compound , have been synthesized and examined for their unique photophysical properties. Studies have investigated the absorption and emission spectra of these derivatives, highlighting the impact of different substituents on their photophysical behavior (Yoon et al., 2019).
Antiparasitic Activity
- Benzoic acid derivatives from Piper species, which are structurally related to the compound, have shown significant antiparasitic activity against various strains of Leishmania spp. and Trypanosoma cruzi. This suggests potential applications of similar compounds in the development of antiparasitic agents (Flores et al., 2008).
Synthetic Chemistry
- The compound is involved in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of various chemical entities. This includes its role in the synthesis of complex molecules and the examination of their structural and chemical properties (Ukrainets et al., 2014).
Impurity Characterization
- In pharmaceutical manufacturing, similar compounds have been identified and characterized as impurities in the synthesis of drugs like Raloxifene hydrochloride. This highlights the importance of such compounds in quality control and assurance in drug production (Reddy et al., 2012).
Extraction Solvent Applications
- Methyl benzoate, closely related to the compound , has been used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction, demonstrating the compound's potential in analytical chemistry applications (Kagaya & Yoshimori, 2012).
Safety And Hazards
For “2- [2- (2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride”, the safety information includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
methyl 2-(2-piperidin-2-ylethoxymethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-8-3-2-6-13(15)12-20-11-9-14-7-4-5-10-17-14;/h2-3,6,8,14,17H,4-5,7,9-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQDNUJFFBAXSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride | |
CAS RN |
1219964-44-9 | |
Record name | Benzoic acid, 2-[[2-(2-piperidinyl)ethoxy]methyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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